![molecular formula C25H26N4O4 B2569634 7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-18-1](/img/structure/B2569634.png)
7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential anti-cancer properties . They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound was obtained following a specific procedure, yielding a white solid .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a six-membered ring containing two nitrogen atoms . It also features a benzyl group and a 4-methoxyphenethyl group .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 139.5–140.3°C . Its IR spectrum shows peaks at 3317 cm^-1 (NH), 2925 cm^-1 (–CH2–), 1600 cm^-1 (Ar), 1568 cm^-1 (CON(CH3)2), 1470 cm^-1 (C=N), and 1450 cm^-1 (C=C) .Scientific Research Applications
Cancer Research
This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are known for their biological significance. They have been extensively studied for their potential as anti-cancer agents . The structure of this compound suggests it could be used to inhibit cell proliferation in various cancer cell lines, offering a pathway for targeted cancer therapies.
CDK2 Inhibition
Pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial protein involved in cell cycle regulation . The inhibition of CDK2 is a promising strategy for the treatment of cancers, and this compound could serve as a lead molecule for the development of new CDK2 inhibitors.
Synthetic Chemistry
The synthetic versatility of pyrimido[2,3-d]pyrimidines allows for the creation of a wide range of derivatives with varied biological activities. This compound can be used as a starting point for synthesizing new molecules with potential applications in medicinal chemistry .
Biomedical Applications
Due to the reactivity of the substituents linked to the pyrimido[2,3-d]pyrimidine ring, this compound can be modified to create new biomolecules. These could have applications in bioengineering, such as the development of new diagnostic agents or drug delivery systems .
Molecular Modeling
The structural complexity of this compound makes it an interesting candidate for molecular modeling studies. Researchers can use it to study the interactions between small molecules and biological targets, aiding in the design of drugs with improved efficacy and reduced side effects .
Enzymatic Studies
Compounds with a pyrimido[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against various enzymes. This compound could be used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic use .
Material Science
The unique properties of pyrimido[2,3-d]pyrimidines can be exploited in material science. This compound could be used to develop new materials with specific optical or electronic properties for use in technology and industry .
Environmental Applications
The reactivity and stability of this compound make it suitable for environmental applications. It could be used in the development of sensors for detecting pollutants or in processes designed to neutralize hazardous substances .
Future Directions
The future directions for this compound could involve further studies to elucidate its exact mechanism of action, as well as investigations into its potential as a therapeutic agent for various types of cancer. Given its significant antiproliferative effects on breast cancer cell lines , it may be particularly promising for the treatment of this disease.
properties
IUPAC Name |
7-benzyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-27-23-20(24(31)28(2)25(27)32)15-21(29(23)16-18-7-5-4-6-8-18)22(30)26-14-13-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14,16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQQNIJDQFDZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

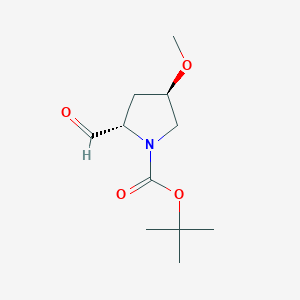

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
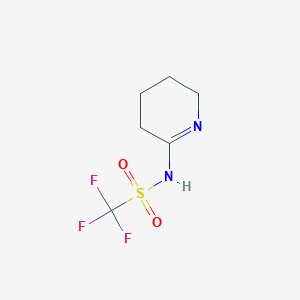
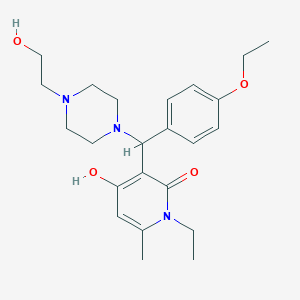
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)
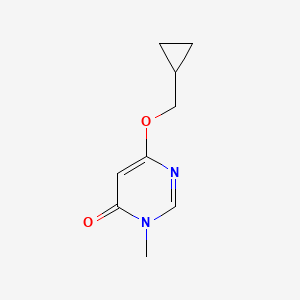
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)
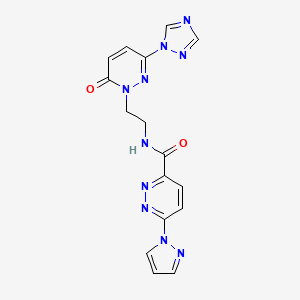
![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)
![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)